3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-propanone

Description

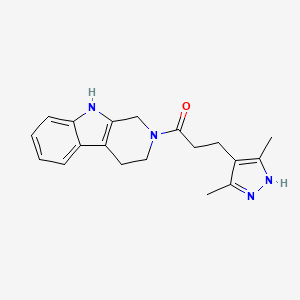

This compound features a hybrid structure combining a 3,5-dimethylpyrazole moiety and a beta-carboline system linked via a propanone bridge. The propanone linker may enhance conformational flexibility, enabling interactions with hydrophobic pockets in biological targets.

Properties

Molecular Formula |

C19H22N4O |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |

InChI |

InChI=1S/C19H22N4O/c1-12-14(13(2)22-21-12)7-8-19(24)23-10-9-16-15-5-3-4-6-17(15)20-18(16)11-23/h3-6,20H,7-11H2,1-2H3,(H,21,22) |

InChI Key |

GGXUACYDAXEILG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |

Origin of Product |

United States |

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-propanone has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse sources.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Synthesis

The synthesis of this compound involves multiple steps that typically include the condensation of pyrazole derivatives with beta-carboline structures. The methodology often employs standard organic synthesis techniques such as refluxing and purification through chromatography.

Antimicrobial Activity

Research indicates that compounds similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-propanone exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives with similar moieties showed potent inhibitory effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 0.21 μM to 5 μM .

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| 3g | 0.21 | Pseudomonas aeruginosa |

| 3f | 0.5 | Staphylococcus aureus |

| 3c | 1.0 | Escherichia coli |

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the MTT assay on various cell lines including HaCat and Balb/c 3T3 cells. The results indicated that certain derivatives exhibited selective cytotoxicity with IC50 values suggesting potential for further development in cancer therapeutics .

The proposed mechanism for the antimicrobial action involves interaction with bacterial DNA gyrase and MurD enzyme. Molecular docking studies have shown that the compound forms critical hydrogen bonds with active site residues which are essential for its inhibitory activity .

Case Studies

Several case studies have been published detailing the biological evaluation of compounds related to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-propanone :

- Study on Antifungal Activity : A derivative was tested against fungal strains such as Candida albicans, showing promising antifungal activity with an IC50 value of 12 μM .

- Antiviral Properties : Another investigation reported antiviral effects against Herpes Simplex Virus with a significant reduction in viral load at concentrations as low as 10 μM .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine and appropriate diketones.

- Tetrahydro-beta-carboline Formation : This can be synthesized from tryptamine derivatives through cyclization methods.

- Final Coupling : The final compound is formed by coupling the pyrazole and tetrahydro-beta-carboline components with a propanone functional group.

The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

The biological activities of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-propanone have been explored in several studies:

Anticancer Activity

Research indicates that compounds containing both pyrazole and beta-carboline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Neuropharmacological Effects

Given the presence of the beta-carboline moiety, this compound may also possess neuroactive properties. Beta-carbolines are known for their effects on neurotransmitter systems and have been investigated for potential use in treating neurological disorders such as anxiety and depression .

Antioxidant Properties

The antioxidant capabilities of pyrazole derivatives have been documented extensively. Compounds similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-propanone have demonstrated significant radical scavenging activity, suggesting their potential utility in preventing oxidative stress-related diseases .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Anticancer Efficacy

A study published in Molecules demonstrated that derivatives of this compound exhibited cytotoxic effects against colorectal cancer cell lines. The most potent derivative induced apoptosis through caspase activation pathways .

Case Study 2: Neuropharmacological Research

In neuropharmacological studies, compounds similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-propanone showed promise in modulating GABAergic activity, suggesting potential applications in anxiety disorders .

Chemical Reactions Analysis

Nucleophilic Additions at the Ketone Group

The propanone moiety undergoes nucleophilic additions under basic or acidic conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ in ethanol, 0–25°C | Secondary alcohol derivative | |

| Grignard Addition | RMgX (R = alkyl/aryl) in THF, –78°C | Tertiary alcohol derivatives | |

| Condensation | NH₂OH·HCl, pyridine, reflux | Oxime formation (C=N–OH) |

Key Observations :

-

Reduction with NaBH₄ selectively targets the ketone without affecting the β-carboline or pyrazole rings.

-

Oxime derivatives exhibit enhanced stability for crystallographic studies.

Electrophilic Substitution on the Pyrazole Ring

The 3,5-dimethylpyrazole subunit undergoes regioselective electrophilic reactions:

Key Observations :

-

The electron-donating methyl groups at C-3 and C-5 direct electrophiles to C-4 .

-

Suzuki-Miyaura coupling enables aryl/heteroaryl functionalization for SAR studies .

β-Carboline-Mediated Reactions

The tetrahydro-β-carboline core participates in cyclization and alkylation:

Key Observations :

-

Pictet-Spengler reactions with aldehydes yield diverse tetrahydro-β-carboline derivatives .

-

DDQ-mediated dehydrogenation converts tetrahydro-β-carboline to fully aromatic forms .

Cross-Coupling Reactions

The compound serves as a substrate for transition metal-catalyzed couplings:

Key Observations :

Acid/Base-Induced Rearrangements

The β-carboline-pyrrolidine system undergoes pH-dependent transformations:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Ring-Opening | HCl (conc.), H₂O, 100°C | Tryptamine-pyrazole conjugates | |

| Tautomerization | pH 7–9, aqueous buffer | Enol-keto equilibrium shifts |

Key Observations :

Photochemical Reactions

Limited data suggest UV-mediated reactivity:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | UV light (254 nm), acetone, 24 h | Fused cyclobutane derivatives |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, synthetic routes, and biological activities:

Structural and Functional Insights

- Pyrazole Modifications : The target compound’s 3,5-dimethylpyrazole group contrasts with fluorophenyl or chlorophenyl substituents in analogs (e.g., Compound 4 in ). Methyl groups may enhance lipophilicity and metabolic stability compared to halogenated analogs.

- Beta-Carboline vs. Piperidinyl/Azepanyl Moieties : Beta-carbolines (e.g., in the target) are associated with MAO inhibition or GABA receptor modulation, whereas piperidinyl/azepanyl groups (e.g., in Aldi inhibitors or RS 67333 ) often target enzymes or GPCRs.

- Propanone Linker Flexibility: The propanone bridge is shared with RS 67333 and Aldi compounds but differs from rigid oxadiazole or sulfonyl-linked analogs (), suggesting distinct conformational preferences in target binding.

Pharmacological Potential

- This contrasts with ALDH inhibitors (Aldi series ) or 5-HT4 agonists (RS 67333 ), suggesting divergent therapeutic applications.

- Compared to oxadiazole-containing analogs (), the target’s dimethylpyrazole may reduce ulcerogenic risk, a common issue with anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-propanone, and what key reaction conditions should be prioritized?

- Methodology :

- Reflux in ethanol : Combine equimolar reactants (e.g., pyrazole derivatives and beta-carboline precursors) in ethanol under reflux for 2–6 hours, followed by filtration and recrystallization (e.g., DMF/EtOH mixtures) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps, while ethanol is optimal for initial condensation .

- Purification : Use column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol/methanol to isolate high-purity products .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodology :

- Spectroscopic analysis : Employ -NMR (δ 2.22 ppm for CH groups in pyrazole), -NMR (e.g., 185.0 ppm for carbonyl signals), and IR (1720 cm for C=O stretching) to confirm functional groups and connectivity .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for analogous pyrazole-carboline hybrids .

- Purity checks : Use TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) and HPLC to ensure single-spot homogeneity .

Q. What safety protocols are recommended for handling this compound during synthesis?

- Methodology :

- Personal protective equipment (PPE) : Use gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- First aid : In case of exposure, rinse affected areas with water and consult a physician immediately. Provide safety data sheets (SDS) for reference, as outlined for structurally related pyrazole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis, and what factors contribute to variability?

- Methodology :

- Parameter screening : Systematically vary reflux time (2–30 hours), solvent ratios (e.g., DMF/EtOH), and catalyst presence (e.g., piperidine for cyclization) to identify optimal conditions .

- Controlled cooling : Gradual cooling (e.g., from –20°C to room temperature) during workup minimizes byproduct formation .

- Yield analysis : Compare yields across replicates (e.g., 70–80% in pyrazole-thiophene syntheses) and use ANOVA to assess significance of variable effects .

Q. How should contradictory spectral data (e.g., conflicting melting points or NMR shifts) be resolved?

- Methodology :

- Replication : Repeat synthesis and characterization under identical conditions to rule out procedural errors.

- Cross-validation : Use multiple techniques (e.g., DSC for melting point verification, high-resolution MS for molecular weight confirmation) .

- Crystallographic alignment : Compare experimental XRD data with computational models (e.g., DFT-optimized structures) to resolve stereochemical ambiguities .

Q. What experimental designs are suitable for evaluating the environmental fate or ecological risks of this compound?

- Methodology :

- Long-term partitioning studies : Assess solubility, log , and soil sorption coefficients to predict environmental distribution .

- Tiered ecotoxicity testing : Conduct acute/chronic assays on model organisms (e.g., Daphnia magna) at cellular, organismal, and population levels .

- Field simulations : Use randomized block designs with split-split plots to evaluate compound persistence under varying climatic conditions .

Q. How can researchers design structure-activity relationship (SAR) studies to explore biological targets of this hybrid molecule?

- Methodology :

- Fragment-based design : Synthesize analogs with modifications to the pyrazole (e.g., substituent effects) or beta-carboline moieties (e.g., methylation) .

- In silico docking : Use molecular dynamics simulations to predict binding affinities for receptors like GABA (beta-carboline targets) or kinase enzymes .

- Dose-response assays : Test inhibitory concentrations (IC) in cell-based models, with triplicate measurements to ensure reproducibility .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar pyrazole-carboline derivatives?

- Methodology :

- Meta-analysis : Compile yield data from peer-reviewed studies (e.g., 55–100% for pyrazole-thiophenes) and identify outliers .

- Reaction monitoring : Use in situ FTIR or LC-MS to track intermediate formation and identify yield-limiting steps .

- Statistical modeling : Apply multivariate regression to correlate yields with variables like solvent polarity or catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.